molecular formula C9H18Cl2N2O B12933700 1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride

1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride

Cat. No.: B12933700
M. Wt: 241.16 g/mol
InChI Key: QHCWUPGKTQICHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone dihydrochloride (CAS: 2387598-67-4) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery. This compound features the 2,7-diazaspiro[3.5]nonane scaffold, a spirocyclic diamine structure that provides rigid, three-dimensional geometry to improve the physicochemical properties and binding specificity of potential therapeutic molecules. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in biological assays . Research highlights the critical role of this diazaspiro core as a key structural component in developing potent bioactive agents. It serves as a central pharmacophore in covalent inhibitors targeting the oncogenic KRAS G12C mutant, a significant driver in non-small cell lung cancer and other solid tumors . Furthermore, this scaffold is integral to the ghrelin receptor inverse agonist PF-5190457, which has been investigated in clinical trials as a potential treatment for Alcohol Use Disorder (AUD) . The molecule's versatility also extends to its use in constructing potential inhibitors for other targets, including FGFR (Fibroblast Growth Factor Receptor) in oncology and the menin-MLL protein-protein interaction in certain leukemias . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.16 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;dihydrochloride

InChI

InChI=1S/C9H16N2O.2ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;;/h10H,2-7H2,1H3;2*1H

InChI Key

QHCWUPGKTQICHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Diazaspiro[3.5]nonane Core

A representative industrially scalable method for synthesizing related diazaspiro compounds involves the following steps (adapted from a seven-step process for tert-butyl-1,7-diazaspiro[3.5]nonane derivatives):

Step Reaction Description Reagents & Conditions Temperature (°C) Time (hours)
1 Reaction of ethyl malonate with ethanol to form intermediate compound 2 Ethanol solvent 25–80 5
2 Reduction of compound 2 with lithium borohydride in tetrahydrofuran (THF) to compound 3 LiBH4, THF 0–70 2.5
3 Reaction of compound 3 with p-toluenesulfonyl chloride in dichloromethane (DCM) to form compound 4 p-TsCl, DCM 25 12
4 Ring closure of compound 4 using cesium carbonate in acetonitrile to form compound 5 Cs2CO3, MeCN 25–90 3
5 Reduction of compound 5 with magnesium chips in methanol to compound 6 Mg, MeOH 25–80 1
6 Protection of compound 6 with Boc anhydride in DCM to compound 7 Boc2O, DCM 25 12
7 Deprotection via palladium on carbon (Pd/C) catalyzed hydrogenation in methanol to yield final compound 8 Pd/C, MeOH 25 3

This sequence efficiently constructs the diazaspiro core with functional groups suitable for further modification.

Introduction of the Ethanone Group

  • The ethanone moiety is introduced by acylation of the diazaspiro amine with acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions.
  • Alternatively, amide bond formation can be achieved by coupling the amine with acetic acid derivatives using coupling reagents like COMU or EDCI in the presence of bases such as triethylamine (TEA).
  • Portionwise addition of coupling reagents and base at low temperatures (around 4 °C) helps suppress by-product formation and improves yield and purity.

Formation of the Dihydrochloride Salt

  • The free base of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone is treated with anhydrous hydrogen chloride in solvents such as dioxane or ethanol to form the dihydrochloride salt.
  • Typical conditions involve stirring the mixture at 50 °C for 12–14 hours under an inert atmosphere (e.g., nitrogen) to ensure complete salt formation.
  • The resulting dihydrochloride salt is isolated by solvent removal under reduced pressure and recrystallization from aqueous ethanol to achieve high purity and stability.

Summary Table of Preparation Steps for 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone Dihydrochloride

Stage Description Key Reagents Conditions Notes
1 Synthesis of diazaspiro core Ethyl malonate, LiBH4, p-TsCl, Cs2CO3, Mg, Boc2O, Pd/C Multi-step, 0–90 °C, 1–12 h per step Seven-step process for core construction
2 Acylation to introduce ethanone Acetyl chloride or acetic acid derivatives, COMU, TEA 0–25 °C, portionwise addition Controls by-products, improves yield
3 Salt formation Anhydrous HCl in dioxane or ethanol 50 °C, 12–14 h, inert atmosphere Produces stable dihydrochloride salt
4 Purification Recrystallization from aqueous ethanol Ambient temperature Ensures high purity and stability

Research Findings and Optimization Notes

  • The multi-step synthesis is designed to maximize yield and purity while maintaining scalability for pharmaceutical research applications.
  • Portionwise addition of coupling reagents during amide bond formation significantly reduces side reactions and facilitates purification.
  • The dihydrochloride salt form exhibits superior aqueous solubility and stability compared to free base, which is critical for downstream biological testing and formulation.
  • Intermediate compounds, especially the free base amine, are often hygroscopic and sensitive to moisture, requiring careful handling under inert atmosphere to prevent decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanone moiety and tertiary amines in the diazaspiro structure enable nucleophilic substitution. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldReference
AlkylationAlkyl halides (e.g., CH₃I), DMF, 60°C, 12hN-alkylated derivatives72–85%
ArylationAryl boronic esters, Pd(PPh₃)₄, K₂CO₃, 80°CAryl-substituted spiro compounds68%
  • Mechanistic Insight : Alkylation occurs at the secondary amine nitrogen, while Suzuki-Miyaura coupling targets the sp³-hybridized carbon adjacent to the ketone .

Hydrolysis and Oxidation

The ketone group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductNotes
Acidic6N HCl, reflux, 6h2,7-Diazaspiro[3.5]nonane-7-carboxylic acidForms stable hydrochloride salt
BasicNaOH (1M), RT, 24hPartial ring opening to linear diaminesCompeting oxidation observed

Oxidation with KMnO₄ or CrO₃ yields carboxylic acid derivatives but risks over-oxidation of the spiro framework.

Acylation and Amidation

The secondary amine participates in acylation reactions:

Acylating AgentCoupling ReagentSolventProductYield
Acetyl chlorideCOMU, TEADCM/DMFN-acetylated derivative89%
Benzoyl chlorideHATU, DIPEADMFN-benzoyl analogue76%
  • Optimized Protocol : COMU-mediated acylation in dichloromethane/DMF (1:1) at 4°C minimizes side reactions .

Ring-Opening Reactions

Controlled ring opening occurs under strong acidic conditions:

AcidTemperatureProductApplication
HCl (4N)50°C, 14hLinear diamine hydrochlorideIntermediate for metabolite synthesis
H₂SO₄100°C, 3hDegradation to pyrrolidine derivativesLimited synthetic utility

Catalytic Coupling Reactions

The compound serves as a scaffold in cross-coupling reactions:

ReactionCatalytic SystemSubstrateOutcome
Suzuki CouplingPd(dtbpf)Cl₂, SPhosAryl boronic acidsFunctionalized biaryl spiro compounds
Buchwald-HartwigPd₂(dba)₃, XantphosAryl bromidesN-aryl derivatives (IC₅₀ = 12 nM vs KRAS G12C)

Reductive Amination

The ketone group facilitates reductive amination with primary amines:

AmineReducing AgentSolventProductYield
BenzylamineNaBH₃CNMeOHTertiary amine adduct64%
Glycine ethyl esterH₂ (Pd/C)EtOHAmino acid-conjugated derivative58%

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2h at pH 9).

  • Thermal Stability : Stable up to 150°C; decomposition observed at >200°C.

  • Light Sensitivity : Requires storage in amber vials to prevent photodegradation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₈Cl₂N₄O
  • Molecular Weight : 301.21 g/mol
  • IUPAC Name : 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone dihydrochloride

The compound features a spirocyclic structure that contributes to its distinct chemical behavior, influencing its interactions with biological targets.

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively induced apoptosis in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

2. Neuropharmacological Effects
The compound's potential as a neuroprotective agent has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Research Findings : In vitro assays indicated that it could reduce oxidative stress and improve neuronal survival rates under toxic conditions . Further investigation is needed to elucidate the precise mechanisms involved.

Pharmacology

1. Receptor Binding Affinity
Research has highlighted the compound's affinity for various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

  • Table of Receptor Affinities :
Receptor TypeBinding Affinity (Ki)
Serotonin 5-HT1A15 nM
Dopamine D220 nM
Norepinephrine α2A25 nM

These interactions suggest potential applications in treating psychiatric disorders such as depression and schizophrenia .

2. Side Effects and Toxicology
Toxicological assessments have shown that the compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings.

Material Science

1. Polymer Composites
The unique structural characteristics of this compound have been utilized in developing novel polymer composites with enhanced mechanical properties.

  • Application Example : Incorporating this compound into polymer matrices has resulted in materials with improved tensile strength and thermal stability, suitable for aerospace applications .

Mechanism of Action

The mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Methylated Derivatives

  • 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone hydrochloride (CAS: 2227205-94-7): This positional isomer shares the same molecular weight (204.70 g/mol) but differs in the substitution position of the ketone group. Its physicochemical properties, such as solubility and reactivity, may vary due to altered electronic effects .
  • Similarity score: 0.66 .
  • 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS: 1610028-42-6): Methylation at the 2-position introduces steric hindrance, which may affect nucleophilic reactivity. Similarity score: 0.66 .

Heteroatom-Substituted Analogs

  • 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride (CAS: EN300-37276399): Replacing a nitrogen with oxygen (oxa-substitution) alters hydrogen-bonding capacity and acidity. The acetic acid moiety further enhances polarity, making this compound more water-soluble than non-carboxylic acid derivatives .

Protected Precursors

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6): Boc-protected derivatives are intermediates in synthesis, offering stability under basic conditions. The tert-butyl group increases molecular weight (vs. the target compound) and reduces solubility in polar solvents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Solubility (Water) Key Features
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone dihydrochloride C₉H₁₇Cl₂N₂O 204.70 2173992-33-9 High (HCl salt) Rigid spirocore, receptor ligand
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride C₈H₁₈Cl₂N₂ 223.15 1588441-26-2 Moderate Increased hydrophobicity
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride C₉H₁₆ClNO₃ 221.69 EN300-37276399 High Carboxylic acid functionality
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride C₁₂H₂₂ClN₂O₂ 275.77 236406-55-6 Low (organic solvents) Boc-protected precursor

Solubility Notes:

  • Hydrochloride salts (e.g., the target compound) exhibit pH-dependent solubility, with enhanced dissolution in acidic media .
  • Methylated analogs show reduced solubility due to hydrophobic effects .

Biological Activity

1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆N₂O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1147422-10-3

The compound features a spirocyclic structure that is believed to contribute to its biological activity. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas.

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that certain analogs can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Research has demonstrated that the compound possesses antimicrobial activity against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

3. Neuropharmacological Effects

The compound's spirocyclic nature may confer neuroprotective effects. Preliminary studies suggest it could modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in cell signaling pathways.

Key Mechanistic Insights:

  • Receptor Interaction : The compound has been shown to act as an inverse agonist at certain G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes.
  • Enzyme Inhibition : It may inhibit enzymes that are crucial for tumor growth and survival, thereby exerting its anticancer effects.

Case Studies

Several case studies have been reported that highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC₅₀ value of approximately 25 μM after 48 hours of treatment. The study also noted increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both strains, indicating significant antibacterial properties.

Data Tables

Activity Cell Line/Pathogen IC₅₀/MIC Reference
AnticancerMCF-7 (breast cancer)25 μM
AntimicrobialStaphylococcus aureus32 μg/mL
AntimicrobialEscherichia coli32 μg/mL

Q & A

Q. What are the recommended synthetic routes for 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone dihydrochloride?

The compound can be synthesized via spirocyclic intermediate formation. For example, tert-butyl-protected precursors (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride) are used to introduce the diazaspiro core, followed by deprotection and ketone functionalization . A general method involves refluxing intermediates with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopy : IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and mass spectrometry (e.g., molecular ion peak at m/z 496.03 for analogs) are critical .
  • Chromatography : HPLC (≥98% purity) with UV detection (λmax ~255 nm) is recommended for purity assessment .
  • Elemental Analysis : Confirm stoichiometry (e.g., C24H26ClN7OS for structural analogs) .

Q. What are the primary biological targets of diazaspiro compounds like this one?

Structural analogs of this compound have shown activity as KRAS inhibitors (anticancer applications) and ghrelin receptor inverse agonists (neuropharmacology) . Target identification typically involves competitive binding assays (e.g., radioligand displacement) and functional cellular assays (e.g., cAMP modulation).

Advanced Research Questions

Q. How do salt forms (e.g., dihydrochloride vs. trifluoroacetate) impact solubility and bioactivity?

The dihydrochloride salt improves aqueous solubility compared to trifluoroacetate derivatives, which is critical for in vivo studies. For instance, PF-5190457 (a spiro-azetidino-piperidine analog) maintained pharmacokinetic stability in phase 1b trials when administered as a hydrochloride salt . Solubility discrepancies should be addressed via pH-dependent solubility assays and counterion screening .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Ensure consistent molar concentrations across assays (e.g., IC50 values may vary due to salt-form differences).
  • Metabolite Interference : Use LC-MS to rule out metabolite interference in cellular assays .
  • Structural Confirmation : Verify that degradation products (e.g., free base forms) do not skew activity data .

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

  • Core Modifications : Replace the ethanone group with bioisosteres (e.g., amides) to enhance metabolic stability .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl) on aromatic rings to improve target binding, as seen in PF-04628935 analogs .
  • Spirocycle Rigidity : Compare activity of 2,7-diazaspiro[3.5]nonane vs. larger spirocycles (e.g., 2,8-diazaspiro[5.5]undecane) to assess conformational flexibility .

Q. What methodologies are suitable for in vivo pharmacokinetic profiling?

  • Plasma Stability : Use LC-MS/MS to quantify parent compound and metabolites in plasma (e.g., PF-5190457 showed no alcohol interaction in human trials) .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) for biodistribution studies in rodent models.
  • CYP Inhibition Assays : Screen against cytochrome P450 enzymes to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.